2,4-dichloro-5-(dimethylsulfamoyl)-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide
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Overview
Description
2,4-dichloro-5-(dimethylsulfamoyl)-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide is a synthetic organic compound with the molecular formula C₁₆H₁₃Cl₂F₃N₂O₃S. Let’s break down its structure
Purpose: This compound has applications in various fields, including medicinal chemistry and agrochemical research.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including the introduction of chloro and sulfamoyl groups. Specific synthetic routes may vary, but a common approach is the Suzuki–Miyaura coupling.
Reaction Conditions: Mild reaction conditions are preferred to preserve functional groups.
Industrial Production: While I don’t have specific industrial production details, the compound can be synthesized on a larger scale using optimized conditions.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions
Common Reagents: Reagents like boron-based compounds (e.g., organotrifluoroborates) are essential for Suzuki–Miyaura coupling.
Major Products: The specific products depend on the reaction conditions and substituents involved.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Agrochemicals: It might find use in crop protection or pest control.
Biological Studies: Investigating its interactions with biological targets.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of chlorine, sulfamoyl, and trifluoromethyl groups sets it apart.
Similar Compounds: While I don’t have an exhaustive list, related compounds include other benzamides and pyrazoles.
Remember that this compound’s applications and mechanisms are still subjects of ongoing research.
Properties
Molecular Formula |
C20H17Cl2F3N4O3S |
---|---|
Molecular Weight |
521.3 g/mol |
IUPAC Name |
2,4-dichloro-5-(dimethylsulfamoyl)-N-[4-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C20H17Cl2F3N4O3S/c1-11-8-18(20(23,24)25)29(27-11)13-6-4-12(5-7-13)26-19(30)14-9-17(16(22)10-15(14)21)33(31,32)28(2)3/h4-10H,1-3H3,(H,26,30) |
InChI Key |
OWROXBPVZASYPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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